
(E)-2-(2-bromostyryl)-4-chlorophenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-(2-bromostyryl)-4-chlorophenyl acetate is an organic compound that features a bromine atom, a styryl group, and a chlorophenyl acetate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2-bromostyryl)-4-chlorophenyl acetate typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromostyrene and 4-chlorophenol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF).
Acetylation: The final step involves acetylation using acetic anhydride to form the acetate ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis.
化学反应分析
Types of Reactions
(E)-2-(2-bromostyryl)-4-chlorophenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of functionalized derivatives.
科学研究应用
(E)-2-(2-bromostyryl)-4-chlorophenyl acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural features.
Industry: Used in the production of materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of (E)-2-(2-bromostyryl)-4-chlorophenyl acetate involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, affecting their function.
Pathways Involved: The specific pathways depend on the biological context, but may include signal transduction, metabolic pathways, or gene expression regulation.
相似化合物的比较
Similar Compounds
- (E)-2-(2-bromostyryl)-4-methylphenyl acetate
- (E)-2-(2-bromostyryl)-4-fluorophenyl acetate
- (E)-2-(2-bromostyryl)-4-nitrophenyl acetate
Uniqueness
(E)-2-(2-bromostyryl)-4-chlorophenyl acetate is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions. The combination of these functional groups provides distinct chemical and physical properties compared to its analogs.
属性
CAS 编号 |
1000890-04-9 |
|---|---|
分子式 |
C16H12BrClO2 |
分子量 |
351.62 g/mol |
IUPAC 名称 |
[2-[(E)-2-(2-bromophenyl)ethenyl]-4-chlorophenyl] acetate |
InChI |
InChI=1S/C16H12BrClO2/c1-11(19)20-16-9-8-14(18)10-13(16)7-6-12-4-2-3-5-15(12)17/h2-10H,1H3/b7-6+ |
InChI 键 |
RZELIUUDCHQPEY-VOTSOKGWSA-N |
手性 SMILES |
CC(=O)OC1=C(C=C(C=C1)Cl)/C=C/C2=CC=CC=C2Br |
规范 SMILES |
CC(=O)OC1=C(C=C(C=C1)Cl)C=CC2=CC=CC=C2Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(Hydroxymethyl)-4,5-dimethylphenyl]methanol;1-iodo-2,3,4,5-tetramethylbenzene](/img/structure/B12813200.png)
![2-Methoxy-7-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12813204.png)
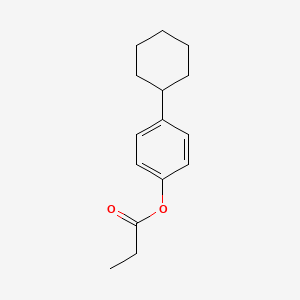


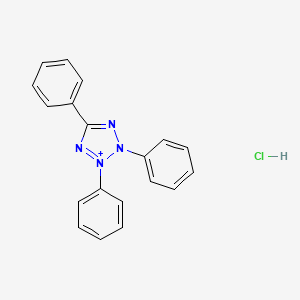
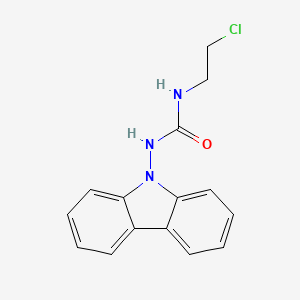

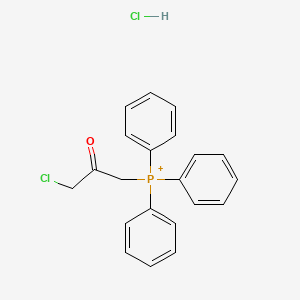
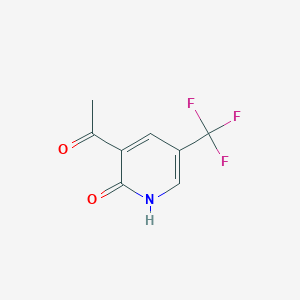


![4-Methoxypyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B12813278.png)

